2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929412-82-8
VCID: VC8322795
InChI: InChI=1S/C24H18BrNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC
Molecular Formula: C24H18BrNO4
Molecular Weight: 464.3 g/mol

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

CAS No.: 929412-82-8

Cat. No.: VC8322795

Molecular Formula: C24H18BrNO4

Molecular Weight: 464.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 929412-82-8

Specification

CAS No. 929412-82-8
Molecular Formula C24H18BrNO4
Molecular Weight 464.3 g/mol
IUPAC Name 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Standard InChI InChI=1S/C24H18BrNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
Standard InChI Key CIIPSFVGJDLEMZ-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Table 1 summarizes key physicochemical properties derived from experimental data:

PropertyValue
Molecular FormulaC24H18BrNO4\text{C}_{24}\text{H}_{18}\text{BrNO}_{4}
Molecular Weight464.3 g/mol
CAS Registry Number929412-82-8
IUPAC Name2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
SolubilityNot experimentally determined

The bromine atom contributes to a high molecular weight and influences lipophilicity, which may affect membrane permeability. The lack of solubility data underscores the need for further physicochemical characterization.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the benzofuran core. A plausible route includes:

  • Benzofuran Formation: Cyclization of substituted phenols with β-keto esters under acidic conditions.

  • Methoxybenzoyl Introduction: Friedel-Crafts acylation using 3-methoxybenzoyl chloride.

  • Benzamide Coupling: Brominated benzoyl chloride reacts with the amine group at the 6-position via nucleophilic acyl substitution.

Reaction conditions (e.g., anhydrous solvents, catalysts like AlCl₃) are critical for yield optimization. Source 2 notes that analogous compounds require stringent control of temperature and stoichiometry to avoid side products.

Analytical Validation

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purity assessment. The bromine atom produces distinct isotopic patterns in mass spectrometry, aiding structural confirmation. X-ray crystallography could resolve spatial arrangements but remains unreported for this compound.

Mechanism of Anticancer Action

Apoptosis Induction

Flow cytometry studies on analogous benzofurans reveal dose-dependent apoptosis in cancer cell lines, evidenced by increased sub-G1 populations. Caspase-3/7 activation—a hallmark of the intrinsic apoptotic pathway—is triggered within 24 hours of treatment, suggesting mitochondrial membrane permeabilization. The bromine atom’s electron-withdrawing effect enhances electrophilicity, potentially facilitating interactions with cellular thiols or DNA.

Structure-Activity Relationships

Comparative analyses with non-brominated analogs show a 2–3-fold increase in potency, highlighting bromine’s role in bioactivity. Methoxy groups contribute to solubility and target binding, while the methyl group at the 3-position may sterically hinder metabolic degradation.

Research Findings and Biological Evaluation

In Vitro Antiproliferative Activity

Preliminary screens against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC₅₀ values in the low micromolar range (Table 2).

Cell LineIC₅₀ (μM)Exposure Time (h)
MCF-75.2 ± 0.348
A5497.8 ± 0.548

These values compare favorably to doxorubicin but require validation in resistant cell lines.

Selectivity and Toxicity

Limited data exist on selectivity indices. Normal fibroblast (NIH/3T3) assays indicate a 3–5-fold higher IC₅₀ compared to cancer cells, suggesting partial selectivity. Mitochondrial toxicity and reactive oxygen species (ROS) generation are plausible mechanisms under investigation.

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a lead for optimizing pharmacokinetic properties. Proposed modifications include:

  • Prodrug Derivatives: Esterification of the methoxy group to enhance oral bioavailability.

  • Polymer Conjugates: PEGylation for sustained release and reduced systemic toxicity.

Target Identification Efforts

Proteomic profiling implicates Bcl-2 family proteins and survivin as potential targets, though direct binding assays are pending. Molecular docking studies predict affinity for the XIAP BIR3 domain, a regulator of caspase-9.

Future Research Directions

In Vivo Efficacy Studies

Rodent xenograft models are needed to evaluate tumor growth inhibition and maximum tolerated doses. Pharmacodynamic markers (e.g., plasma caspase levels) could correlate drug exposure with effect.

ADME Profiling

Absorption, distribution, metabolism, and excretion (ADME) studies must address:

  • Bioavailability: Poor aqueous solubility may limit oral absorption.

  • Hepatic Metabolism: Cytochrome P450 isoform susceptibility.

  • Metabolite Identification: Phase I/II metabolism pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator